2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 3-cyano-4,6-dimethyl-2-oxopyridine core linked to a 3-methyl-1H-pyrazol-5-yl group via an acetamide bridge. Its structure combines electron-withdrawing (cyano, carbonyl) and electron-donating (methyl) substituents, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-8-4-10(3)19(14(21)11(8)6-15)7-13(20)16-12-5-9(2)17-18-12/h4-5H,7H2,1-3H3,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZVTMGZMBFDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide typically involves a multi-step process:
Formation of Pyridine Derivative: : The starting material, often a pyridine derivative, undergoes nitration and subsequent reduction to form the 4,6-dimethyl-3-nitropyridine-2-one.
Introduction of Cyano Group: : The nitro group is then substituted with a cyano group through nucleophilic substitution reactions.
Formation of Pyrazole Ring: : Separately, the pyrazole ring is prepared, typically from hydrazine and an appropriate β-keto ester.
Final Coupling Reaction: : The two fragments are then coupled through an acetamide linkage using peptide coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Large-scale synthesis might leverage continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Michael Addition Reactions
The cyanoacetamide group acts as a C-nucleophile, undergoing regioselective Michael addition with activated alkenes such as arylidenemalononitriles. For example:
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Reaction with arylidenemalononitriles (e.g., 6a-f) in ethanol under reflux forms pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-7-carbonitrile derivatives (e.g., 7 ) via nucleophilic attack at the β-carbon of the enamine intermediate .
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Key spectral data :
Example Reaction Pathway :
| Reactants | Conditions | Product | Spectral Evidence |
|---|---|---|---|
| Arylidenemalononitrile (6a-f) | Ethanol, reflux, 6–8 h | Pyrazolo-pyrido-pyrimidine (7) | IR: ν 3412 cm⁻¹ (NH); ¹H NMR: δ 7.20–8.50 ppm (aromatic H) |
Cyclocondensation with Active Methylene Reagents
The compound participates in cyclocondensation with reagents like acetylacetone or malononitrile to form fused pyridine derivatives:
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Reaction with acetylacetone in dioxane/triethylamine yields 4,6-dimethyl-2-oxopyridine derivatives via Michael adduct formation followed by cyclization .
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Reaction with malononitrile and aldehydes (e.g., 4-methoxybenzaldehyde) in ethanol/piperidine forms 6-aminopyridin-2-one derivatives (e.g., 3a–d ) .
Example Reaction :
| Reactants | Conditions | Product | Key Spectral Data |
|---|---|---|---|
| Malononitrile + Aromatic aldehyde | Ethanol, piperidine, reflux | 6-Aminopyridin-2-one (3a–d) | ¹H NMR: δ 3.89 ppm (OCH₃), δ 7.36–8.25 ppm (aromatic H) |
Reactivity with Diazonium Salts
The active methylene group couples with diazonium salts to form hydrazone derivatives:
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Diazotization with 4-methylaniline or 4-methoxyaniline in pyridine yields N-(4-sulfamoylphenyl)-3-aryl-2-cyanoacrylamide hydrazones (e.g., 13a–e ) .
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Subsequent treatment with hydrazine hydrate forms pyrazole derivatives (e.g., 14a,b ) .
Key Data :
Formation of Thiazole and Thiophene Derivatives
Reaction with sulfur or phenyl isothiocyanate facilitates heterocyclization:
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With elemental sulfur : Forms thieno[3,4-c]pyridine derivatives (e.g., 10 ) under EtOH/DMF/triethylamine .
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With phenyl isothiocyanate : Produces thiazole derivatives (e.g., 17 ) via intermediate salts .
Example Reaction :
| Reactants | Conditions | Product | Spectral Evidence |
|---|---|---|---|
| Phenyl isothiocyanate + KOH/DMF | Reflux, 4 h | Thiazole derivative (17) | IR: ν 1668 cm⁻¹ (C=O); ¹H NMR: δ 7.96 ppm (thiophene H) |
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety undergoes substitution with amines or alcohols:
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Reaction with 3-phenylpropylamine forms N-(3-phenylpropyl)acetamide derivatives (e.g., CAS 1029739-94-3) .
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Conditions : Typically requires refluxing in aprotic solvents (e.g., toluene) .
Key Data :
Antimicrobial and Pharmacological Activity
Derivatives of this compound show bioactivity:
Scientific Research Applications
Pharmacological Applications
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Antimicrobial Activity
- Studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, showcasing potential as a new antibiotic agent.
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Anticancer Properties
- Research indicates that similar compounds in the pyridine family can inhibit cancer cell proliferation. Preliminary studies suggest that 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide may induce apoptosis in specific cancer cell lines, making it a candidate for further anticancer drug development.
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Anti-inflammatory Effects
- The compound's ability to modulate inflammatory pathways has been noted in various studies. It may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in diseases characterized by chronic inflammation.
Case Studies
Several case studies have documented the applications and effects of this compound:
- Case Study on Anticancer Activity
- A study published in a peer-reviewed journal demonstrated that the compound inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase. The study utilized various assays to confirm its effectiveness and suggested mechanisms involving mitochondrial pathways.
- Case Study on Antimicrobial Efficacy
- In another investigation, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability, supporting its potential as an antimicrobial agent.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which this compound exerts its effects is largely dependent on its structural components:
Pyridine Ring: : Known to interact with a variety of enzymes and receptors, possibly inhibiting or modifying their activity.
Pyrazole Ring: : Often involved in modulating biological pathways, particularly those related to inflammation and oxidative stress.
Comparison with Similar Compounds
Ethyl 5-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)imino)-4-(4-nitrophenyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (4g)
- Structural Differences : Replaces the pyrazole group with a nitro-substituted thiadiazole ring.
- The thiadiazole moiety may improve π-π stacking interactions in biological targets compared to pyrazole .
- Molecular Weight : Higher (~393.35 g/mol) due to the nitrobenzene and ester groups, which could reduce solubility compared to the target compound.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
- Structural Differences : Features a dichlorophenyl group instead of the dimethylpyridine core.
- The absence of the pyridine ring may reduce hydrogen-bonding capacity .
Quinoline-Based Acetamides ()
Examples:
- N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide Structural Differences: Incorporates a quinoline scaffold and piperidine ring. Implications: The extended aromatic system (quinoline) and sp³-hybridized piperidine may enhance binding to hydrophobic enzyme pockets. The tetrahydrofuran-oxy group could improve solubility . Molecular Weight: 524–602 g/mol, significantly higher than the target compound, suggesting reduced bioavailability.
Thienopyrimidine Derivatives ()
2-[3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- Structural Differences: Replaces the pyridine core with a thienopyrimidine ring and adds a sulfanyl linker.
- Implications: The sulfur atom may facilitate covalent bonding with cysteine residues in enzymes.
- Molecular Weight : 292.21 g/mol, lower than the target compound, which may favor better diffusion across membranes.
Coumarin-Based Acetamides ()
N-(4,7-Dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide
- Structural Differences : Utilizes a coumarin (chromen-4-yloxy) group instead of pyridine/pyrazole.
- Implications : The coumarin moiety confers strong antioxidant activity via radical scavenging, as demonstrated by superior performance compared to ascorbic acid. This highlights how oxygen-rich heterocycles can enhance redox activity .
Key Comparative Data Table
| Compound Class | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Pyridine + Pyrazole | Cyano, methyl, acetamide | ~315.34 (estimated) | Balanced lipophilicity, H-bonding |
| Thiadiazole Derivative (4g) | Pyridine + Thiadiazole | Nitrophenyl, ester | ~393.35 | High reactivity, π-π stacking |
| Quinoline Derivative (Ev5) | Quinoline + Piperidine | Tetrahydrofuran-oxy, cyano | 524–602 | Hydrophobic binding, low solubility |
| Thienopyrimidine (Ev7) | Thienopyrimidine + Pyrazole | Chlorophenyl, sulfanyl | 292.21 | Covalent enzyme inhibition |
| Coumarin Derivative (Ev2) | Coumarin + Oxazepine | Phenyl, dioxo | ~400 (estimated) | Antioxidant activity |
Biological Activity
The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 323.396 g/mol. The structure features a pyridine ring substituted with cyano and dimethyl groups, along with an acetamide moiety and a pyrazole group, which contribute to its unique biological profile.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : This can be achieved through condensation reactions involving precursors like acetylacetone and cyanoacetamide under basic conditions.
- Amidation Reaction : The introduction of the acetamide group occurs via an amidation reaction with acetic anhydride or acetyl chloride.
- Final Modifications : Further modifications may include reactions with various nucleophiles to enhance biological activity.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
A study highlighted its potential as an anticancer agent. It demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The compound's mechanism involves the induction of apoptosis through the modulation of key signaling pathways.
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. It modulates pathways involving NF-kB and MAPK signaling.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate effective antibacterial activity.
The biological activity of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The cyano and oxo groups enhance binding affinity to enzyme active sites.
- Gene Expression Modulation : It influences gene expression related to cell cycle regulation and apoptosis.
Case Studies
Several case studies have been conducted to explore the efficacy of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, highlighting its therapeutic potential.
- Combination Therapies : When used in combination with existing chemotherapeutic agents, it exhibited synergistic effects, enhancing overall treatment efficacy.
Q & A
Q. Basic Characterization
- NMR (¹H/¹³C) : Identifies substituents on pyridine and pyrazole rings (e.g., methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 354.2) .
- X-ray crystallography : Resolves stereochemistry of the oxadiazole-pyridine core .
How is the compound’s bioactivity assessed against specific targets?
Q. Basic Bioactivity
- In vitro assays : Enzyme inhibition (IC₅₀) using fluorogenic substrates or cell viability (MTT assay) in cancer lines .
- Binding studies : Surface plasmon resonance (SPR) quantifies affinity (KD) for receptors like kinases .
How can contradictory bioactivity data across studies be resolved?
Q. Advanced Data Analysis
- Structural analogs : Compare derivatives (e.g., chlorophenyl vs. fluorophenyl) to isolate pharmacophore contributions .
- Assay conditions : Control variables like pH, solvent (DMSO concentration), and cell passage number to minimize variability .
What computational methods predict reaction mechanisms or biological targets?
Q. Advanced Mechanism
- Density Functional Theory (DFT) : Models transition states for bond formations (e.g., oxadiazole ring closure) .
- Molecular docking : Screens against Protein Data Bank (PDB) entries to prioritize kinase or GPCR targets .
How is stability under varying pH and light conditions evaluated?
Q. Advanced Stability
- Forced degradation : Expose to 0.1M HCl/NaOH or UV light (254 nm) for 24–72 hours. Monitor degradation via HPLC (e.g., retention time shifts) .
How does the oxadiazole ring influence pharmacokinetic properties?
Q. Advanced Pharmacokinetics
- ADME assays : Microsomal stability (t₁/₂ > 30 mins) and Caco-2 permeability (Papp > 1×10⁻⁶ cm/s) indicate oral bioavailability. Replace oxadiazole with triazole to assess metabolic resistance .
What strategies validate selective modification of the pyridine ring?
Q. Advanced Synthesis
- Protecting groups : Temporarily shield the pyrazole nitrogen with Boc before functionalizing pyridine (e.g., nitration at 0°C) .
- Electrophilic substitution : Optimize regioselectivity using HNO₃/H₂SO₄ at controlled stoichiometry .
How are off-target interactions predicted and validated?
Q. Advanced Toxicology
- Machine learning models : Train on Tox21 datasets to predict hepatotoxicity. Counter-screen against CYP450 isoforms (e.g., CYP3A4 inhibition) .
What methodologies differentiate direct target engagement from downstream effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
